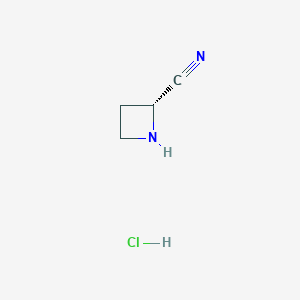

(R)-Azetidine-2-carbonitrile hydrochloride

Description

The Significance of Four-Membered Nitrogen Heterocycles in Pharmaceutical and Natural Product Synthesis

Four-membered nitrogen heterocycles, known as azetidines, constitute a crucial class of compounds in organic chemistry and drug discovery. nih.gov These strained ring systems are not merely chemical curiosities but serve as versatile building blocks for creating biologically active molecules. numberanalytics.com The inherent ring strain of the azetidine (B1206935) ring, approximately 25.4 kcal/mol, is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.org This moderate strain makes the azetidine ring stable enough for handling while also predisposing it to unique ring-opening and functionalization reactions, rendering it a valuable scaffold in medicinal chemistry. nih.govrsc.org

The significance of the azetidine motif is underscored by its presence in numerous natural products and approved pharmaceuticals. researchgate.netmedwinpublishers.com The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 and is known to be an antagonist of the proline receptor. medwinpublishers.com In modern medicine, the azetidine core is a key structural feature in a variety of therapeutic agents, where it can improve properties such as solubility, lipophilicity, and metabolic stability. researchgate.net Its rigid structure allows it to act as a conformational constraint, helping to orient other functional groups for optimal interaction with biological targets. pharmablock.comnih.gov

The diverse pharmacological activities associated with azetidine-containing compounds include anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net This broad range of biological activity has cemented the azetidine scaffold as a "privileged" structure in medicinal chemistry, leading to its incorporation into a number of commercially successful drugs. researchgate.net

| Drug Name | Therapeutic Area | Role of Azetidine Moiety |

| Azelnidipine | Antihypertensive (Calcium Channel Blocker) | Integral part of the core pharmacophore. rsc.orgbham.ac.uk |

| Cobimetinib | Anticancer (MEK Inhibitor) | Serves as a key structural component. rsc.orgpharmablock.com |

| Tofacitinib | Rheumatoid Arthritis (JAK Inhibitor) | Incorporated to modulate physicochemical properties. pharmablock.com |

| Delafloxacin | Antibiotic (Fluoroquinolone) | Part of the substituent influencing bacterial uptake and target interaction. |

(R)-Azetidine-2-carbonitrile Hydrochloride as a Privileged Chiral Synthon

Within the broader class of azetidines, this compound stands out as a particularly valuable chiral synthon. A synthon is a molecular fragment used in the strategic construction of larger, more complex molecules. As a "chiral" synthon, this compound provides a pre-defined stereochemical center, which is crucial in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer is biologically active.

The utility of this compound stems from two key structural features: the chiral center at the 2-position of the azetidine ring and the presence of the nitrile functional group. The four-membered ring is relatively rigid, which allows for stereoselective functionalization by taking advantage of the steric effects of existing substituents. nih.gov The nitrile group is a versatile chemical handle that can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or amides, further expanding its synthetic potential.

Research has demonstrated that N-protected azetidine-2-carbonitriles can undergo highly diastereoselective α-alkylation. nih.govrsc.org This reaction allows for the introduction of various substituents at the carbon atom bearing the nitrile group, creating a new, highly functionalized chiral center with excellent stereochemical control. The hydrochloride salt form enhances the compound's stability and ease of handling, making it a practical building block for multi-step syntheses.

The development of synthetic methods to produce optically active 2-substituted azetidines from precursors like this compound is a significant area of interest. rsc.org These methods enable the creation of diverse libraries of chiral azetidine derivatives for screening in drug discovery programs. nih.gov

| Reaction Type | Substrate | Reagents | Key Outcome |

| Diastereoselective α-Alkylation | Borane (B79455) N-((S)-1′-arylethyl)azetidine-2-carbonitrile complex | 1. LDA (-78 °C) 2. Benzyl (B1604629) bromide | Production of α-benzylated azetidine-2-carbonitrile (B3153824) with high diastereoselectivity (72% yield of the major diastereomer). nih.gov |

| Ring Construction | N-allyl amino diols | 1. Bromoacetonitrile (B46782) 2. Trityl chloride 3. SOCl₂ 4. LiHMDS | Multi-gram synthesis of functionalized 2-cyano azetidines. nih.gov |

| Asymmetric Synthesis | Inexpensive chiral amines | Intramolecular alkylation | Facile synthesis of enantiomers of azetidine-2-carboxylic acid, demonstrating a pathway to chiral azetidine synthons. nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

1638761-27-9 |

|---|---|

Molecular Formula |

C4H7ClN2 |

Molecular Weight |

118.56 g/mol |

IUPAC Name |

(2R)-azetidine-2-carbonitrile;hydrochloride |

InChI |

InChI=1S/C4H6N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-2H2;1H/t4-;/m1./s1 |

InChI Key |

IWOCNUXQBJPJPA-PGMHMLKASA-N |

Isomeric SMILES |

C1CN[C@H]1C#N.Cl |

Canonical SMILES |

C1CNC1C#N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure R Azetidine 2 Carbonitrile and Its Derivatives

Enantioselective Approaches to the Azetidine-2-carbonitrile (B3153824) Scaffold

Achieving high enantiopurity is critical for the synthesis of chiral building blocks like (R)-Azetidine-2-carbonitrile. Modern synthetic chemistry has produced several powerful methods, including biocatalytic resolutions and substrate-controlled diastereoselective reactions, to construct the desired stereocenter at the C2 position of the azetidine (B1206935) ring.

Biocatalytic Transformations for Chiral Azetidine-2-carbonitrile Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral compounds. The kinetic resolution of racemic azetidine-2-carbonitriles using whole-cell catalysts is a notable example. Specifically, the microorganism Rhodococcus erythropolis AJ270 has been employed to effectively resolve racemic 1-benzylazetidine-2-carbonitriles.

This biotransformation relies on a synergistic enzymatic cascade within the microbial cells. The process involves two key enzymes: a nitrile hydratase and an amidase. The nitrile hydratase, which is largely non-enantioselective, converts the nitrile group of both enantiomers into an amide. Subsequently, a highly (R)-enantioselective amidase preferentially hydrolyzes the (R)-amide to the corresponding (R)-azetidine-2-carboxylic acid. This leaves the unreacted (S)-azetidine-2-carboxamide in high enantiomeric excess. This enzymatic process constitutes a dynamic kinetic resolution, affording the corresponding carboxylic acids and amide derivatives in excellent yields and with exceptional enantiomeric excess (ee), often exceeding 99.5%. These enantiopure products, such as the (R)-acid or (S)-amide, serve as versatile precursors that can be chemically converted to the target (R)-Azetidine-2-carbonitrile.

| Substrate Example | Catalyst | Products | Yield | Enantiomeric Excess (ee) |

| Racemic 1-benzylazetidine-2-carbonitrile | Rhodococcus erythropolis AJ270 | (R)-1-benzylazetidine-2-carboxylic acid & (S)-1-benzylazetidine-2-carboxamide | High | >99.5% |

Asymmetric Induction via Chiral Auxiliaries

Chiral auxiliaries are powerful tools for stereoselective synthesis, enabling the formation of a desired enantiomer through the temporary introduction of a chiral moiety. This strategy creates diastereomeric intermediates that can be separated, or it directs the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Chiral tert-butanesulfinamide, often referred to as Ellman's auxiliary, is a highly effective chiral directing group for the asymmetric synthesis of amines and N-heterocycles, including azetidines. rsc.orgnih.gov The synthesis of C2-substituted azetidines can be achieved with high stereoselectivity using this approach. rsc.org

The general methodology begins with the condensation of the chiral tert-butanesulfinamide with an appropriate aldehyde to form an N-sulfinylimine. This intermediate then undergoes a diastereoselective nucleophilic addition. For azetidine synthesis, a common route involves the Reformatsky reaction of the sulfinylimine, followed by reduction and subsequent intramolecular cyclization to form the azetidine ring. rsc.org The stereochemistry of the final product is controlled by the chirality of the tert-butanesulfinamide auxiliary, which can be cleaved under acidic conditions to yield the enantioenriched azetidine hydrochloride salt. researchgate.netacs.org This method provides a general and scalable route to a variety of C2-substituted azetidines. researchgate.netacs.org

Another sophisticated method for achieving stereocontrol is the diastereoselective α-alkylation of azetidine-2-carbonitriles bearing a chiral N-substituent. The formation of an N-borane complex is a key feature of this strategy, as it enhances the diastereoselectivity of the alkylation step. rsc.orgrsc.org

In this approach, an N-((S)-1-arylethyl)azetidine-2-carbonitrile is treated with a borane (B79455) source (e.g., BH₃) to form a diastereomerically pure N-borane complex. rsc.orgrsc.org This complex then undergoes deprotonation at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), at low temperatures to form a chiral enolate. Subsequent trapping of this enolate with an electrophile, like benzyl (B1604629) bromide, proceeds with high diastereoselectivity. rsc.orgrsc.org The chiral N-((S)-1-arylethyl) group acts as a built-in chiral auxiliary, directing the electrophile to attack from the less hindered face. Research has shown that treatment of the diastereomerically pure borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl bromide yields the α-benzylated product with a high diastereomeric ratio. rsc.orgrsc.org The chiral auxiliary can then be removed to afford the optically active 2-substituted azetidine-2-carbonitrile. rsc.org

| Substrate | Base | Electrophile | Product | Yield | Diastereomeric Ratio |

| N-BH₃ complex of (1S,2S,1'S)-N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile | LDA | Benzyl Bromide | (2S,1'S)-α-benzylated product | 72% | 36:1 ((2S,1'S) : (2R,1'S)) |

Stereospecific C(sp³)–H Arylation for Azetidine Functionalization

Direct functionalization of C(sp³)–H bonds is a powerful and atom-economical strategy for modifying molecular scaffolds. Palladium-catalyzed C–H activation, guided by a directing group, has been successfully applied to the stereospecific arylation of saturated heterocycles. acs.orgnih.gov While often demonstrated on pyrrolidine (B122466) and piperidine (B6355638) rings, the principles are applicable to the azetidine core.

This method typically involves attaching a directing group, such as an 8-aminoquinoline, to the azetidine, often via an amide linkage at the C2 position. nih.gov The directing group coordinates to a palladium catalyst, positioning it in proximity to a specific C(sp³)–H bond on the ring (e.g., at the C3 position). This directed C–H activation leads to the formation of a palladacycle intermediate. Subsequent reaction with an aryl halide results in the stereospecific formation of a new C–C bond, introducing an aryl group onto the azetidine ring while preserving the original stereochemistry. acs.org The directing group can be removed afterward, revealing the functionalized azetidine. This technique allows for late-stage modification of the azetidine scaffold with high precision.

Ring-Forming Reactions for the Azetidine Core

The construction of the strained four-membered azetidine ring itself is a fundamental challenge in synthetic chemistry. Several strategies have been developed to form this heterocyclic core, which serves as the precursor to (R)-Azetidine-2-carbonitrile.

A primary method is the intramolecular cyclization of acyclic precursors. This typically involves a 4-exo-tet substitution reaction where a nitrogen nucleophile attacks a carbon atom bearing a leaving group (such as a halide or mesylate) at the γ-position. nih.gov For example, enantiopure azetidines can be synthesized from β-amino alcohols, which are converted into γ-amino halides or sulfonates that subsequently cyclize upon treatment with a base. organic-chemistry.org Another variation is the lanthanum(III) triflate-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which provides a regioselective route to 3-hydroxyazetidines. nih.gov

Cycloaddition reactions also provide a powerful means to construct the azetidine ring. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical method to access azetidines. researchgate.net More recently, photo-induced copper-catalyzed [3+1] radical cascade cyclizations of tertiary amines with alkynes have been developed, offering a novel strategy for producing densely substituted azetidines. nih.gov These ring-forming reactions are essential first steps in multi-step sequences that ultimately lead to functionalized targets like (R)-Azetidine-2-carbonitrile.

Intramolecular Cyclization Strategies for Azetidine-2-carbonitrile Formation

A prevalent and effective strategy for the construction of the azetidine ring is through intramolecular cyclization, where a suitably functionalized linear precursor undergoes ring closure to form the strained four-membered heterocycle. This approach often relies on the formation of a carbon-nitrogen bond via nucleophilic substitution.

One notable method involves the synthesis of diversely substituted N-aryl-2-cyanoazetidines from enantiomerically pure β-amino alcohols. organic-chemistry.org This multi-step process culminates in a one-pot mesylation and subsequent base-induced ring closure. The β-amino alcohol is first N-arylated, followed by N-cyanomethylation of the resulting secondary aniline. The final step involves the activation of the hydroxyl group as a mesylate, which then undergoes intramolecular nucleophilic attack by the nitrogen atom to furnish the azetidine ring. organic-chemistry.org This method offers a predictable and adjustable substitution pattern with good diastereoselectivity. organic-chemistry.org

Another approach utilizes N-allyl amino diols as starting materials to produce functionalized 2-cyano azetidines. nih.gov The synthesis begins with the N-alkylation of a secondary amine with bromoacetonitrile (B46782), followed by protection of the primary alcohol. The key intramolecular cyclization is achieved by treating the precursor with a strong base like lithium hexamethyldisilylazide (LiHMDS) at low temperatures. nih.gov

The stereochemical outcome of these cyclization reactions is a critical aspect, particularly when synthesizing enantiopure compounds. The use of chiral starting materials, such as enantiopure β-amino alcohols, is a common strategy to ensure the desired stereochemistry in the final azetidine product. organic-chemistry.org

| Precursor Type | Key Reagents/Conditions | Resulting Structure |

|---|---|---|

| β-Amino alcohols | 1. Copper-catalyzed N-arylation 2. N-cyanomethylation 3. Mesylation followed by base-induced ring closure | N-Aryl-2-cyanoazetidines |

| N-allyl amino diols | 1. N-alkylation with bromoacetonitrile 2. Protection of primary alcohol 3. LiHMDS at -50 °C | Functionalized 2-cyano azetidines |

Cyclization from Linear Precursors in Azetidine Synthesis

The formation of the azetidine ring from linear, acyclic precursors is a fundamental approach in heterocyclic chemistry. These methods typically involve the creation of one or more carbon-nitrogen bonds to construct the four-membered ring.

A robust method for synthesizing substituted azetidines starts from β-amino alcohols. These linear precursors can be readily prepared and functionalized. mdpi.comnih.gov The cyclization to the azetidine ring is generally achieved by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by an intramolecular nucleophilic substitution by the amino group. nih.gov This strategy has been successfully applied to the synthesis of 2-cyanoazetidines. organic-chemistry.org

Another versatile class of linear precursors is epoxy amines. The intramolecular aminolysis of 3,4-epoxy amines provides a direct route to azetidines. nih.gov Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the regioselective 4-exo-tet cyclization of linear 3,4-epoxy amines, affording azetidines in high yields. nih.gov This method is tolerant of various functional groups. nih.gov

The synthesis of functionalized 2-cyano azetidines has also been achieved starting from N-allyl amino diols. nih.gov This multi-step sequence from a linear precursor highlights the versatility of using readily available starting materials to construct complex heterocyclic systems. The key cyclization step involves an intramolecular S(_N)2 reaction. nih.gov

| Linear Precursor | Key Reaction Type | Catalyst/Reagent Example | Resulting Azetidine Derivative |

|---|---|---|---|

| β-Amino alcohol derivative | Intramolecular Nucleophilic Substitution | Mesyl chloride, Base | 2-Cyanoazetidine |

| cis-3,4-Epoxy amine | Intramolecular Aminolysis | La(OTf)₃ | Substituted Azetidine |

| N-allyl amino diol derivative | Intramolecular S(_N)2 Reaction | LiHMDS | Functionalized 2-cyano azetidine |

Strategic Derivatization and Interconversion Routes

Once the azetidine-2-carbonitrile core is established, further chemical modifications can be performed to access a variety of derivatives. These transformations can target the nitrile group itself or involve the interconversion from other functional groups, such as carboxylic acids.

Nitrile Group Transformations in Azetidine-2-carbonitrile Chemistry

The nitrile group is a versatile functional handle that can be converted into a range of other functionalities. In the context of azetidine-2-carbonitrile, these transformations provide access to important building blocks such as amines and ketones.

Reduction to Amines: The reduction of the nitrile group in azetidine-2-carbonitrile leads to the corresponding aminomethylazetidine. A common reagent for this transformation is diisobutylaluminium hydride (DIBAL-H). For instance, the DIBAL reduction of a substituted 2-cyanoazetidine, followed by nosylation of the resulting primary amine, has been reported to proceed in good yield. nih.gov

Reaction with Grignard Reagents: The reaction of nitriles with Grignard reagents provides a classic route to ketones. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate after workup, which is then hydrolyzed to the corresponding ketone. masterorganicchemistry.comyoutube.com This reaction can be applied to azetidine-2-carbonitrile to introduce a variety of acyl groups at the 2-position of the azetidine ring.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | DIBAL-H | Primary Amine (-CH₂NH₂) |

| Reaction with Grignard Reagent | R-MgX, followed by aqueous workup | Ketone (-C(O)R) |

Conversion Pathways from Azetidine-2-carboxylic Acid Analogues

The conversion of the carboxylic acid functionality in azetidine-2-carboxylic acid to a nitrile group represents a valuable synthetic transformation. While direct conversion can be challenging, a common and effective strategy involves a two-step process via the corresponding primary amide.

First, the azetidine-2-carboxylic acid is converted to azetidine-2-carboxamide (B111606). This can be achieved using standard peptide coupling reagents or by activating the carboxylic acid, for example, as an acid chloride, followed by reaction with ammonia.

The subsequent dehydration of the primary amide yields the desired azetidine-2-carbonitrile. A variety of dehydrating agents can be employed for this purpose, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or cyanuric chloride in the presence of a tertiary amine. researchgate.net This two-step sequence provides a reliable pathway from the readily available azetidine-2-carboxylic acid to the synthetically versatile azetidine-2-carbonitrile. wikipedia.orgnih.gov

| Step | Intermediate | Typical Reagents |

|---|---|---|

| 1. Amide Formation | Azetidine-2-carboxamide | Peptide coupling reagents or SOCl₂ then NH₃ |

| 2. Dehydration | Azetidine-2-carbonitrile | P₂O₅, SOCl₂, or Cyanuric Chloride/Base |

Mechanistic Insights and Chemical Reactivity of R Azetidine 2 Carbonitrile Systems

Reactivity Profiles of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is largely governed by its inherent strain, making it susceptible to various ring-opening reactions. rsc.orgresearchgate.net Activation of the ring, typically through N-acylation or N-alkylation to form an azetidinium ion, facilitates nucleophilic attack and subsequent cleavage of the N-C σ bond. rsc.orgresearchgate.net

Nucleophilic Ring-Opening Pathways of Activated Azetidines

Activation of the azetidine nitrogen is a prerequisite for most nucleophilic ring-opening reactions. rsc.orgnih.gov This activation can be achieved through various means, including acylation or the formation of an azetidinium ion, which enhances the electrophilicity of the ring carbons. researchgate.netnih.gov The subsequent nucleophilic attack typically proceeds via an SN2 mechanism, leading to the opening of the four-membered ring. nih.gov

The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring. organic-chemistry.org In many cases, nucleophilic attack occurs at the less substituted carbon atom. For instance, enantiopure azetidinium salts without a substituent at the C-4 position are regioselectively opened at this position by various nucleophiles. organic-chemistry.org Conversely, the presence of a methyl group at C-4 directs the nucleophilic attack to the C-2 position. organic-chemistry.org

A variety of nucleophiles, including thiols, amines, and halides, have been successfully employed in the ring-opening of activated azetidines. rsc.orgbeilstein-journals.orgresearchgate.net For example, the enantioselective desymmetrization of azetidines has been achieved using thiols as nucleophiles in the presence of a chiral phosphoric acid catalyst. rsc.org Synthetic applications of these ring-opening reactions are extensive, providing access to a diverse range of functionalized acyclic amines. nih.govresearchgate.net For instance, chiral azetidine-2-carboxamide (B111606) derivatives can undergo nucleophilic ring-opening to prepare α,γ-diamino, α-phenoxy-γ-amino, and α-cyano-γ-amino carboxamides. nih.gov

Influence of Ring Strain on Azetidine Reactivity

The reactivity of azetidines is fundamentally driven by their considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain, which lies between that of the more reactive aziridines (27.7 kcal/mol) and the less reactive pyrrolidines (5.4 kcal/mol), makes the azetidine ring susceptible to cleavage under appropriate conditions while remaining stable enough for practical handling. researchwithrutgers.comrsc.org The inherent strain facilitates reactions that lead to the opening of the four-membered ring, thereby relieving the steric and angular strain. researchgate.netnih.gov

This strain-driven reactivity is a key feature in many synthetic transformations involving azetidines. rsc.org For example, the release of ring strain is a driving force for β-carbon elimination in certain metal-catalyzed reactions, leading to the formation of larger ring systems. researchgate.net Computational studies have been employed to quantify the strain energies in various heterocyclic systems, providing a theoretical basis for understanding their reactivity. researchgate.netacs.org The unique balance of stability and reactivity conferred by the ring strain makes azetidines valuable intermediates in organic synthesis. rsc.org

Stereochemical Dynamics and Control

The stereochemistry of the azetidine ring and its substituents plays a crucial role in its chemical behavior and biological activity. Controlling the stereochemical outcome of reactions involving azetidine-2-carbonitriles is therefore of significant importance.

Control of Diastereoselectivity in α-Substituted Azetidine-2-carbonitrile (B3153824) Formation

The diastereoselective synthesis of α-substituted azetidine-2-carbonitriles has been achieved through the α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles. nih.govrsc.org This method allows for the production of optically active 2-substituted azetidine-2-carbonitriles. nih.gov For example, the treatment of a diastereomerically pure borane (B79455) N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with LDA followed by benzyl (B1604629) bromide resulted in the α-benzylated product in high yield and diastereoselectivity. nih.govrsc.org The diastereoselectivity of this reaction is influenced by the specific diastereomer of the starting N-BH3 complex. nih.govrsc.org This protocol has been shown to be effective for various electrophiles, demonstrating its utility in generating a range of α-substituted azetidine-2-carbonitriles. nih.govrsc.org

| Entry | Base | Electrophile | Yield of (2S,1′S)-5ba | Yield of (2R,1′S)-5ba | Reference |

|---|---|---|---|---|---|

| 1 | LDA (1.2 equiv) | Benzyl bromide (1.3 equiv) | 72% | 2% | nih.govrsc.org |

Investigation of Epimerization Processes at the Azetidine Chiral Center

Epimerization at the chiral centers of azetidine derivatives can be a significant issue, particularly during synthetic manipulations. For instance, N-BH3 complexes of azetidine-2-carbonitriles have been observed to undergo epimerization in solution. rsc.org When a specific diastereomer, (1S,2S,1′S)-4b, was stirred in THF at room temperature, approximately 20% of it epimerized to the other isomer. rsc.org To minimize this epimerization during reactions such as α-alkylation, it is crucial to maintain low temperatures. rsc.org

In some cases, epimerization has been noted as a side reaction during the nucleophilic ring-opening of azetidinium ions. organic-chemistry.org The stability of the chiral center is a critical factor to consider when designing synthetic routes involving azetidine-2-carbonitrile systems.

Metal-Mediated Transformations of Azetidine-2-carbonitriles

Transition metals can mediate a variety of transformations involving azetidine-2-carbonitrile and its derivatives. These reactions often leverage the unique reactivity of the strained ring and can proceed with high levels of stereocontrol.

Azetidine-2-carboxylic acid, a related compound, acts as a bidentate ligand, coordinating to transition metal ions through the amino and carboxyl groups. researchgate.netresearchgate.net This coordination can facilitate further reactions. For example, intramolecular CuI-catalyzed cross-coupling reactions have been used for the synthesis of azetidine-fused 1,4-benzodiazepin-2-one derivatives from 1-(2-bromobenzyl)azetidine-2-carboxamides. researchgate.net

Palladium-catalyzed reactions have also been employed for the functionalization of azetidines. rsc.org For instance, intramolecular Pd(II)-catalyzed C(sp3)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org Furthermore, organometallic reagents can be used in conjunction with metal catalysts to achieve stereoselective additions to the azetidine ring system. acs.org The development of metal-mediated transformations continues to expand the synthetic utility of azetidine-2-carbonitriles and related compounds. researchgate.net

Copper(I)-Catalyzed Cross-Coupling Reactions Involving Azetidines

While specific examples of Copper(I)-catalyzed cross-coupling reactions involving (R)-Azetidine-2-carbonitrile hydrochloride are not extensively documented in the reviewed literature, the broader class of azetidines participates in various copper-catalyzed transformations. These reactions are significant for constructing complex molecular architectures.

One notable application of copper catalysis is in the synthesis of functionalized azetidines through multicomponent reactions. For instance, a highly efficient copper-catalyzed multicomponent reaction (MCR) allows for the synthesis of 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. rsc.org This reaction proceeds under mild conditions, involving terminal alkynes, sulfonyl azides, and carbodiimides, catalyzed by copper(I) iodide (CuI). rsc.org Mechanistic investigations suggest a [2+2] cycloaddition pathway, where a copper-acetylide intermediate is formed, which then reacts with the sulfonyl azide (B81097) to generate a reactive ketenimine. This intermediate subsequently undergoes cycloaddition with a carbodiimide (B86325) to form the azetidine ring. rsc.org

Another significant area is the photo-induced copper-catalyzed synthesis of azetidines. A [3+1] radical cascade cyclization of aliphatic amines with alkynes has been developed, which is enabled by photo-induced copper catalysis. organic-chemistry.orgnih.gov This method involves the generation of an α-aminoalkyl radical, which is captured by the alkyne to form a vinyl radical. This is followed by a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the azetidine scaffold. nih.gov

Regio- and Stereoselective Functionalization of Metallated Azetidines

The direct functionalization of the azetidine ring, particularly at the carbon atoms, provides a powerful strategy for synthesizing complex derivatives from a simple core. The regio- and stereoselective functionalization of metallated azetidines is a key approach in this regard. Recent studies have shed light on the α-alkylation of N-substituted azetidine-2-carbonitriles, providing a clear example of this strategy. documentsdelivered.com

Detailed research has been conducted on the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles through the formation of their N-borane complexes. documentsdelivered.com This approach allows for the highly diastereoselective introduction of various alkyl groups at the C2 position of the azetidine ring.

The reaction proceeds by treating the N-borane complex of the azetidine-2-carbonitrile with a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated intermediate. This metallated species then reacts with an electrophile, such as an alkyl halide, to yield the α-alkylated product. documentsdelivered.com The stereochemical outcome of the reaction is controlled by the chiral auxiliary on the nitrogen atom and the formation of the N-borane complex.

A proposed mechanism for the diastereoselective α-alkylation involves the deprotonation of the C2-proton of the N-borane complex of the azetidine-2-carbonitrile by LDA. The resulting lithiated intermediate is thought to adopt a conformation where one face is sterically shielded by the N-substituent and the borane group. The incoming electrophile then preferentially attacks from the less hindered face, leading to the observed high diastereoselectivity. documentsdelivered.com

The results of the diastereoselective α-alkylation of the N-borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with various electrophiles are summarized in the table below.

Table 1: Diastereoselective α-Alkylation of Borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile Complex

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (2S,1'S) : (2R,1'S) |

|---|---|---|---|

| Benzyl bromide | (2S,1'S)-5ba | 72 | 97:3 |

| Ethyl iodide | (2S,1'S)-5bb | 65 | 96:4 |

| Allyl bromide | (2S,1'S)-5bc | 78 | 97:3 |

| Propargyl bromide | (2S,1'S)-5bd | 70 | 96:4 |

Data sourced from Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(46), 28825-28837. documentsdelivered.com

This methodology demonstrates a robust and highly stereocontrolled route for the functionalization of the C2 position of the azetidine-2-carbonitrile core, providing access to a range of optically active 2-substituted azetidine-2-carbonitriles. documentsdelivered.com

Analytical Techniques for the Structural and Stereochemical Elucidation of R Azetidine 2 Carbonitrile Hydrochloride

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in determining the molecular structure of (R)-Azetidine-2-carbonitrile hydrochloride. These techniques probe the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the protons of the azetidine (B1206935) ring exhibit characteristic signals. The proton at the chiral center (C2), adjacent to the nitrile group, typically appears as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The two sets of methylene protons on the four-membered ring (at C3 and C4) often display complex splitting patterns (multiplets) in distinct regions of the spectrum. The chemical shifts are influenced by the presence of the electron-withdrawing nitrile group and the protonated nitrogen atom in the hydrochloride salt.

| Atom Position | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C2-H (methine) | ~4.5 - 5.0 (multiplet) | ~45 - 55 |

| C3-H₂ (methylene) | ~2.5 - 3.0 (multiplet) | ~25 - 35 |

| C4-H₂ (methylene) | ~3.8 - 4.2 (multiplet) | ~45 - 55 |

| C≡N (nitrile) | - | ~115 - 125 |

Note: The chemical shifts are approximate and based on data from related azetidine structures. Actual values may vary depending on the solvent and other experimental conditions. rsc.orgmdpi.com

Chromatographic Methods for Purity and Enantiopurity Assessment

Chromatographic techniques are vital for separating this compound from impurities and for determining its enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.cz

The choice of CSP is critical for achieving resolution. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds. scas.co.jp For azetidine derivatives, columns like the Daicel CHIRALPAK® series have proven effective. rsc.org The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), which allows for the fine-tuning of retention times and resolution between the enantiomeric peaks. rsc.org By comparing the peak areas of the (R)- and (S)-enantiomers in the chromatogram, the enantiomeric excess of the sample can be accurately quantified.

| Parameter | Typical Condition |

|---|---|

| Column Type | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 230 nm) |

Thin-Layer Chromatography (TLC) and silica (B1680970) gel column chromatography are standard methods used for monitoring reaction progress and for the purification of synthetic intermediates leading to this compound. rsc.org

TLC is a rapid and convenient technique to qualitatively assess the purity of a sample and to determine the appropriate solvent system for column chromatography. A small spot of the sample is applied to a silica gel plate, which is then developed in a sealed chamber with a suitable eluent. The separated components are visualized, typically under UV light or by staining.

For preparative purification, silica gel column chromatography is employed. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system determined by prior TLC analysis. rsc.orgnih.gov Different solvent systems, such as mixtures of n-hexane/ethyl acetate (B1210297) or dichloromethane/methanol, are used to separate the desired product from starting materials and byproducts based on their differential polarity and interaction with the silica gel. rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure compound.

X-ray Crystallography for Absolute Configuration Determination

While NMR confirms the structure and chiral HPLC establishes enantiopurity, single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule like this compound. nih.govresearchgate.net

This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. ed.ac.uk For chiral molecules, the analysis of anomalous dispersion effects allows for the determination of the absolute stereochemistry. researchgate.net The Flack parameter is a critical value calculated during the structure refinement; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. researchgate.netnih.gov The formation of the hydrochloride salt can facilitate crystallization, which is a prerequisite for this analysis. researchgate.net Although a specific crystal structure for this compound is not publicly documented, the technique has been widely applied to confirm the absolute configuration of countless chiral molecules, including complex azetidine-containing systems. nih.govnih.gov

Contemporary Applications of R Azetidine 2 Carbonitrile Derivatives in Synthetic Organic Chemistry

Building Blocks for Complex Molecule Synthesis

The inherent ring strain of azetidines, estimated to be around 25.4 kcal/mol, makes them susceptible to ring-opening reactions, providing a pathway to highly functionalized acyclic amines and larger ring systems. rsc.orgresearchgate.net This reactivity, coupled with the chirality of (R)-azetidine-2-carbonitrile, makes it a valuable starting material for the stereoselective synthesis of complex nitrogen-containing molecules.

Preparation of Functionalized Azetidine-2-carboxylic Acids and Amino Acid Derivatives

(R)-Azetidine-2-carbonitrile serves as a key precursor for the synthesis of enantiopure L-azetidine-2-carboxylic acid and its derivatives. nih.govnih.gov These non-proteinogenic amino acids are of significant interest in medicinal chemistry and protein engineering due to their ability to introduce conformational constraints into peptides. rsc.orgacs.orgumich.edu

One common synthetic strategy involves the hydrolysis of the nitrile group to a carboxylic acid. Biocatalytic methods, utilizing whole-cell catalysts such as Rhodococcus erythropolis AJ270, have proven highly efficient and enantioselective for the transformation of racemic azetidine-2-carbonitriles into the corresponding carboxylic acids and amides with excellent yields and enantiomeric excess (ee) values often exceeding 99.5%. researchgate.netnih.gov This enzymatic approach offers a green and effective alternative to traditional chemical hydrolysis.

Furthermore, the azetidine (B1206935) ring can be functionalized at various positions. For instance, α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles, after formation of their N-borane complexes, allows for the diastereoselective introduction of substituents at the 2-position. nih.govrsc.org This method provides access to a range of optically active 2-substituted azetidine-2-carbonitriles, which can be further elaborated into novel amino acid derivatives. nih.gov

The synthesis of peptides containing azetidine-2-carboxylic acid has also been explored. umich.edu The incorporation of this rigid four-membered ring can significantly influence the secondary structure of peptides, leading to unique conformational properties. rsc.orgumich.edu

| Starting Material | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|

| Racemic 1-benzylazetidine-2-carbonitriles | Biocatalytic hydrolysis | Azetidine-2-carboxylic acids and amides | High enantioselectivity (ee >99.5%) | researchgate.netnih.gov |

| N-((S)-1-arylethyl)azetidine-2-carbonitriles N-borane complex | Diastereoselective α-alkylation | Optically active 2-substituted azetidine-2-carbonitriles | Access to novel α-amino acid derivatives | nih.gov |

| L-azetidine-2-carboxylic acid | Peptide synthesis | Tetrapeptides containing azetidine-2-carboxylic acid | Induces specific peptide conformations | umich.edu |

Synthesis of Advanced Nitrogen-Containing Scaffolds

The reactivity of the azetidine ring makes its derivatives excellent precursors for more complex nitrogen-containing scaffolds. nih.gov Ring-opening and ring-expansion reactions of functionalized azetidines provide access to a variety of heterocyclic systems. researchgate.net

For example, nucleophilic ring-opening of azetidinium ions derived from chiral azetidine-2-carboxamide (B111606) derivatives can be used to prepare α,γ-diamino, α-phenoxy-γ-amino, and α-cyano-γ-amino carboxamides. nih.gov Additionally, intramolecular copper(I)-catalyzed cross-coupling reactions of appropriately substituted azetidine derivatives have been employed in the synthesis of azetidine-fused 1,4-benzodiazepin-2-one derivatives. researchgate.netnih.gov

The development of diverse azetidine-based scaffolds is also crucial for the creation of lead-like libraries for drug discovery, particularly for central nervous system (CNS) targets. Synthetic sequences starting from N-allyl amino diols have been developed to produce a variety of azetidine core systems on a multi-gram scale. nih.gov These scaffolds can be further elaborated into more complex structures, such as azetidine-fused 8-membered rings via ring-closing metathesis, and novel spirocyclic azetidines. nih.gov

Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The rigid, chiral framework of (R)-azetidine-2-carbonitrile derivatives makes them attractive candidates for the development of chiral ligands and organocatalysts for asymmetric synthesis. researchgate.net

Design and Application in Enantioselective Catalytic Processes

Chiral azetidine-derived ligands and organocatalysts have been successfully utilized to induce asymmetry in a variety of chemical transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.net The conformational rigidity of the four-membered ring allows for effective stereocontrol in catalytic processes. nih.gov

While the direct application of (R)-azetidine-2-carbonitrile hydrochloride as a catalyst is less common, its derivatives, particularly those with modified functional groups, serve as valuable platforms for catalyst design. The development of new methods for the synthesis of functionalized azetidines continues to expand the toolbox for asymmetric catalysis. researchgate.net Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major area of research, and chiral amines and their derivatives are a cornerstone of this field. beilstein-journals.orgrsc.orgnih.gov

Precursors for Specialty Chemicals and Molecular Probes

The unique structural and electronic properties of azetidine derivatives make them valuable precursors for the synthesis of specialty chemicals and molecular probes, particularly those containing fluorine.

Synthesis of Optically Active Organofluorine Compounds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govbeilstein-journals.org (R)-Azetidine-2-carbonitrile derivatives have been utilized as precursors for the synthesis of optically active organofluorine compounds.

A key strategy involves the nucleophilic ring-opening of azetidinium salts with a fluoride (B91410) source. researchgate.net This approach has been successfully applied to the synthesis of α-fluoro-γ-aminobutyric acid derivatives from azetidine-2-carboxylic acid-derived ammonium (B1175870) salts. researchgate.net The strained azetidinium ring facilitates the ring-opening reaction under mild conditions, allowing for the stereoselective introduction of the fluorine atom.

This methodology is particularly relevant for the synthesis of 4-fluoroprolines, which are valuable non-natural amino acids used in chemical biology to enhance the conformational stability of proteins. nih.gov Practical synthetic routes to various diastereomers of 4-fluoroproline (B1262513) often start from readily available precursors and utilize a fluoride salt to install the fluoro group. nih.gov The stereochemistry of the starting azetidine derivative dictates the stereochemistry of the resulting fluorinated product.

| Precursor | Reaction | Product | Significance | Reference |

|---|---|---|---|---|

| Azetidine-2-carboxylic acid-derived ammonium salts | Nucleophilic ring-opening with fluoride | α-Fluoro-γ-aminobutyric acid derivatives | Stereoselective introduction of fluorine | researchgate.net |

| (2S,4R)-4-Hydroxyproline | Fluorination with inversion of configuration | (2S,4S)-4-Fluoroproline | Enhances protein conformational stability | nih.gov |

Chemical Linkers for Targeted Molecular Systems (e.g., Antibody-Drug Conjugates, PROTACs)

The use of this compound and its direct derivatives as chemical linkers in targeted molecular systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) is an emerging area of interest within synthetic organic chemistry. While the broader class of azetidine-containing linkers has seen exploration, specific and detailed research findings on linkers derived directly from this compound are not extensively documented in publicly available literature.

In the context of ADCs, linkers play a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload upon internalization into the target cancer cell. Non-cleavable linkers, which rely on the complete degradation of the antibody in the lysosome to release the drug, often benefit from structurally robust components. An azetidine-based structure could potentially offer such stability.

For PROTACs, the linker's length, rigidity, and composition are paramount for facilitating the formation of a productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The conformational constraint provided by an azetidine ring could help to pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing the efficiency of target protein ubiquitination and subsequent degradation.

Further research and publication in this specific area are required to fully elucidate the potential and practical applications of this compound-derived linkers in the development of next-generation targeted therapeutics. Without such dedicated studies, any discussion on their role remains speculative.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (R)-Azetidine-2-carbonitrile hydrochloride in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures, including:

- Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation exposure.

- Storage : Store at 4°C in tightly sealed containers to prevent degradation and moisture absorption .

- Training : All personnel must complete hazard-specific training and review the Safety Data Sheet (SDS) for emergency procedures .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure and stereochemistry.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., nitrile, azetidine ring).

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns.

- Polarimetry : Verify enantiomeric purity by measuring optical rotation .

Q. How can researchers design experiments to assess the solubility and stability of this compound?

- Methodological Answer :

- Solubility Screening : Test in solvents like acetonitrile, methanol, and aqueous buffers at varying pH levels.

- Stability Studies : Incubate solutions at 25°C, 4°C, and -20°C, then analyze degradation via HPLC over 1 month. Aliquot stock solutions to avoid freeze-thaw cycles .

- Kinetic Analysis : Apply zero-/first-order models to degradation data to calculate half-life .

Advanced Research Questions

Q. What experimental strategies minimize racemization during the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysis : Use asymmetric catalysts (e.g., chiral amines) to favor the (R)-enantiomer.

- Low-Temperature Reactions : Conduct reactions below 0°C to reduce thermal racemization.

- Chromatographic Purification : Employ chiral HPLC or SFC (Supercritical Fluid Chromatography) to isolate the enantiomer .

- Design of Experiments (DoE) : Optimize parameters like solvent polarity and reaction time using factorial design .

Q. How can kinetic modeling resolve contradictions in degradation pathways under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Measure degradation rates at pH 1–10 to identify acid/base-catalyzed pathways.

- Arrhenius Analysis : Determine activation energy at 40°C, 60°C, and 80°C to predict shelf-life.

- Data Reconciliation : Use statistical tools (e.g., ANOVA) to distinguish experimental noise from mechanistic outliers .

Q. What advanced methods validate enantiomeric purity in this compound for drug development?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) and UV detection.

- Circular Dichroism (CD) : Confirm optical activity and correlate with reference standards.

- X-ray Crystallography : Resolve absolute configuration for regulatory submissions .

Q. How can researchers integrate this compound into peptide-mimetic drug design?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace proline analogs in peptides to study conformational effects.

- In Vitro Assays : Test inhibition of enzymes like proteases or kinases.

- Molecular Dynamics (MD) : Simulate binding interactions with target proteins using software like GROMACS .

Data Analysis and Reporting

Q. What statistical approaches are essential for analyzing contradictory data in stability studies?

- Methodological Answer :

- Multivariate Analysis : Use principal component analysis (PCA) to identify variables influencing degradation.

- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points.

- Meta-Analysis : Compare results across multiple batches or labs to identify systemic errors .

Q. How should researchers document synthesis and characterization data for peer-reviewed publication?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.